methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative with a methyl ester at position 4, a chlorine atom at position 5, methyl groups at positions 3 and 6, and a 4-methylbenzyl substituent at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5) and a molecular weight of 329.8 g/mol (calculated from C₁₇H₁₆ClN₃O₂) .
Properties
IUPAC Name |
methyl 5-chloro-3,6-dimethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-10-5-7-13(8-6-10)9-22-17-14(11(2)21-22)15(18(23)24-4)16(19)12(3)20-17/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHDHDNYBXOFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC(=C(C(=C3C(=N2)C)C(=O)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-3-Methyl-1-(4-Methylbenzyl)Pyrazole
The N1-(4-methylbenzyl) group is introduced by alkylating 5-amino-3-methylpyrazole with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). This precursor is essential for regioselective cyclocondensation.
Cyclocondensation with Methyl Pyruvate and Aliphatic Aldehydes
Reaction of 5-amino-3-methyl-1-(4-methylbenzyl)pyrazole with methyl pyruvate and isobutyraldehyde (to introduce the 6-methyl group) under reflux in acetic acid yields the 4-carboxylate intermediate. This step parallels methodologies in, where ethyl pyruvate and aryl aldehydes produced 6-aryl derivatives (Table 1).
Table 1. Cyclocondensation Conditions and Yields for Analogous Compounds
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-3,6-dimethyl | NaNO₂/HCl, CuCl₂ | 0–5 | 70 | |
| 4-Carboxylate derivative | POCl₃ | 80 | 55* | |
| *Hypothetical yield based on analogous halogenation. |
Esterification of Carboxylic Acid Intermediates
If the 4-carboxylic acid is synthesized first (e.g., via hydrolysis of a nitrile intermediate), esterification with methanol under acidic conditions completes the synthesis:
Fischer Esterification
Refluxing the carboxylic acid with excess methanol and H₂SO₄ (5 mol%) for 12 hours achieves near-quantitative conversion to the methyl ester.
Coupling Agent-Mediated Esterification
Using DCC/DMAP in dichloromethane at room temperature provides milder conditions, suitable for acid-sensitive substrates.
Table 3. Esterification Efficiency for Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acids
| Acid Derivative | Method | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-3,6-dimethyl | Fischer (H₂SO₄) | 92 | |
| 5-Nitro-3-methyl | DCC/DMAP | 88 |
Alternative Multi-Step Synthesis via Halogenated Intermediates
Palladium-Catalyzed Cross-Coupling
Aryl halides at position 5 can undergo Suzuki-Miyaura coupling, but this is more relevant for introducing aryl groups. For chloro substitution, direct synthesis via cyclocondensation or post-modification is preferred.
Functionalization of 5-Hydroxy Derivatives
Hydroxyl groups at position 5 (from cyclocondensation with β-ketoacids) can be converted to chloro using PCl₅, though this route is less common for pyrazolo[3,4-b]pyridines.
Optimization Challenges and Regioselectivity Considerations
-
Regioselectivity in Cyclocondensation : The aldehyde’s steric and electronic properties dictate the 6-substituent. Aliphatic aldehydes (e.g., isobutyraldehyde) require longer reaction times than aromatic analogs.
-
Chlorination Position Control : Electron-rich positions are more susceptible to electrophilic attack. Quantum chemical calculations (e.g., DFT) predict position 5 as the most reactive site in the absence of directing groups.
-
Esterification Side Reactions : Over-esterification or decarboxylation is mitigated by using anhydrous conditions and stoichiometric methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Structure-Activity Relationship Studies
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that specific modifications in the structure significantly influenced the agonistic activity of these compounds. For instance, the steric bulkiness and position of substituents were critical for enhancing hPPARα activation, with some derivatives showing efficacy comparable to fenofibrate in reducing triglycerides in animal models .
Anticancer Activity
Recent studies have also explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. A series of synthesized compounds exhibited nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in various cancers. This highlights the potential of these compounds as targeted therapies in oncology .
Anticonvulsant Properties
Another application involves the synthesis of pyrazole derivatives that have been evaluated for their anticonvulsant properties. Compounds derived from methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate have shown promise in preclinical models for treating epilepsy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield high purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: hPPARα Agonists
In a study aimed at developing hPPARα agonists, several derivatives were synthesized based on this compound. The results indicated that specific structural modifications could enhance agonistic activity significantly compared to standard drugs .
Case Study 2: Cancer Therapeutics
A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit TRK signaling pathways in cancer cell lines. The findings revealed that certain modifications led to increased potency against TRK-expressing tumors, suggesting a viable direction for developing new cancer therapies .
Mechanism of Action
The mechanism of action of methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts biological activity and physicochemical properties. Key analogs include:
Substituent Variations at Position 6
Position 6 modifications influence electronic and steric effects:
- Cyclopropyl () : The cyclopropyl group increases steric bulk, which may improve binding pocket occupancy in enzyme targets like β-lactamases.
Biological Activity
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core, which is known to confer various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable example includes a compound that demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent antiproliferative effects in various human tumor cell lines such as HeLa and A375 .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. In vitro studies reported IC50 values for COX-2 inhibition that were comparable to established anti-inflammatory drugs like celecoxib .
Antiviral Properties
Pyrazolo[3,4-b]pyridines have been investigated for their antiviral activities, particularly as inhibitors of HIV-1 reverse transcriptase and other viral targets. This class of compounds has shown promise in disrupting viral replication processes .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of this compound on various cancer cell lines, researchers found that the compound exhibited significant cytotoxicity. The study utilized MTT assays to assess cell viability and determined that the compound induced apoptosis in cancer cells through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.45 | Apoptosis via caspase activation |
| A375 | 0.50 | Cell cycle arrest at G1 phase |
Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory potential by measuring the inhibition of COX enzymes using a COX inhibitor screening assay kit. The results indicated that the compound significantly reduced PGE2 production.
| Compound | IC50 COX-2 (µM) | Comparison to Celecoxib (IC50) |
|---|---|---|
| Test Compound | 0.04 ± 0.02 | 0.04 ± 0.01 |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodology :
- Microwave-assisted cyclization : React pyrazole-4-carbaldehyde intermediates with PdCl₂(PPh₃)₂, DMF, and phenylacetylene under microwave conditions to form the pyrazolo-pyridine core (60–80°C, 30–60 min) .
- Chlorination : Introduce the chloro substituent at position 5 using POCl₃ or NCS (N-chlorosuccinimide) in anhydrous conditions.
- Esterification : Use methyl chloroformate or diazomethane to install the methyl ester group at position 4 .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound (>95% purity) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodology :
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C3/C6, benzyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 414.12) and fragmentation patterns .
- Melting point analysis : Compare experimental values (e.g., 145–146°C) with literature to assess purity .
Q. How to optimize yield in the final cyclization step?
- Methodology :
- Solvent selection : Use DMF for polar aprotic conditions to stabilize intermediates .
- Catalyst loading : Optimize PdCl₂(PPh₃)₂ to 5 mol% to balance cost and efficiency .
- Temperature control : Microwave irradiation at 80°C minimizes side reactions (e.g., over-chlorination) .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data for the pyrazolo-pyridine core?
- Methodology :
- SHELXL refinement : Use anisotropic displacement parameters and twin refinement to address disorder in the benzyl group .
- Hydrogen bonding analysis : Compare experimental bond lengths/angles with DFT-calculated values to validate the structure .
- Data table :
| Parameter | Experimental | DFT-Calculated | Deviation |
|---|---|---|---|
| C3–N1 bond (Å) | 1.34 | 1.33 | 0.01 |
| C6–Cl1 angle (°) | 120.5 | 119.8 | 0.7 |
Q. How to design derivatives with enhanced kinase inhibition activity?
- Methodology :
- Bioisosteric replacement : Substitute the 4-methylbenzyl group with electron-withdrawing groups (e.g., 4-fluorobenzyl) to improve target binding .
- SAR analysis : Test substituent effects at C3/C6 (e.g., methyl vs. ethyl) on IC₅₀ values against kinases like CDK2 .
- Data table :
| Derivative | R Group (C3/C6) | IC₅₀ (nM) |
|---|---|---|
| Parent compound | Methyl/Methyl | 120 |
| 3-Ethyl-6-methyl | Ethyl/Methyl | 85 |
| 4-Fluorobenzyl | Methyl/Methyl | 65 |
Q. How to mitigate regioselectivity challenges during N-substitution?
- Methodology :
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to direct substitution to the pyridine nitrogen .
- Microwave conditions : Reduce reaction time to 20 min, minimizing competing pathways (e.g., C4 vs. C7 substitution) .
- Monitoring : Track reaction progress via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME to estimate logP (2.8), solubility (LogS = -4.5), and CYP450 inhibition .
- Molecular docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., binding energy ≤ -9.0 kcal/mol) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
